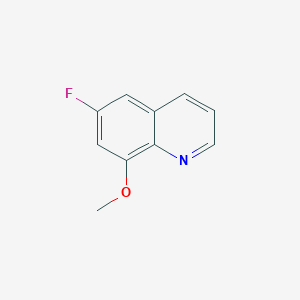

6-Fluoro-8-methoxyquinoline

Descripción

Historical Context of Quinolone and Fluoroquinolone Development

The journey of quinoline-based antimicrobials began with the discovery of nalidixic acid in 1962, the first of the quinolone antibiotics. nih.govoup.comwikipedia.org Initially used for treating urinary tract infections, the limitations of early quinolones spurred further research. infectweb.com A significant breakthrough occurred in the 1970s with the introduction of a fluorine atom at the 6-position of the quinolone nucleus, leading to the development of the fluoroquinolones. nih.govinfectweb.com This modification dramatically expanded the antibacterial spectrum and improved pharmacokinetic properties. oup.cominfectweb.commdpi.com Norfloxacin was the first 6-fluorinated quinolone, followed by more potent agents like ciprofloxacin, which exhibited high activity against a broad range of bacteria. nih.gov Subsequent generations of fluoroquinolones, such as gatifloxacin (B573) and moxifloxacin (B1663623), incorporated additional modifications, including an 8-methoxy group, to further enhance activity against Gram-positive bacteria and anaerobes. nih.govjscimedcentral.com

Significance of the 6-Fluoro-8-methoxyquinoline Moiety in Medicinal Chemistry

The this compound moiety is a key pharmacophore in several advanced-generation fluoroquinolones. jscimedcentral.comjscimedcentral.com The fluorine atom at the C-6 position is crucial for enhancing the compound's binding affinity to bacterial DNA gyrase and topoisomerase IV, the primary targets of these antibiotics. This enhanced interaction is a key factor in their potent bactericidal activity.

The methoxy (B1213986) group at the C-8 position also plays a significant role. Its addition has been shown to increase antibacterial activity against certain strains, particularly methicillin-resistant Staphylococcus aureus (MRSA), while simultaneously decreasing cytotoxicity. acs.org This substitution can also modulate the compound's solubility and metabolic stability, contributing to improved pharmacokinetic profiles. For instance, the 6-fluoro-8-methoxy quinolone gatifloxacin has been shown to modulate inflammatory responses by suppressing interleukin-8 (IL-8) production in prostate cells. nih.govnih.gov

Overview of Research Paradigms and Theoretical Frameworks

The investigation of this compound and its derivatives is guided by several research paradigms. The positivist or scientific method is foundational, relying on empirical observation and experimentation to establish knowledge. hilarispublisher.com This is evident in the numerous in vitro and in vivo studies conducted to determine the biological activity and efficacy of these compounds. acs.org

Another key paradigm is constructivism, or the interpretive approach, which seeks a deep understanding of concepts and their context. hilarispublisher.comresearchgate.net In medicinal chemistry, this translates to structure-activity relationship (SAR) studies. SAR studies systematically modify the chemical structure of a lead compound, like this compound, to understand how different functional groups influence its biological activity. This interpretive process helps in designing more potent and selective drug candidates.

Computational and theoretical chemistry also provide a framework for research. Methods like Density Functional Theory (DFT) calculations are used to predict chemical properties and resolve ambiguities in experimental data, such as conflicting spectral information for fluorinated quinolines.

Key Innovations and Milestones in this compound Research

Research into this compound has led to several key innovations. The development of efficient synthetic routes has been a significant milestone. One approach involves the cyclization of p-anisidine (B42471) with 2-fluoromalonic acid, followed by reduction, to produce 3-fluoro-6-methoxyquinoline (B1245202) on a large scale. thieme-connect.com Another method starts from 3-fluoro-4-methoxyaniline, which undergoes condensation and cyclization to form the quinoline (B57606) core.

A notable innovation is the use of iridium-catalyzed C-H borylation of fluoroquinolines. This technique allows for the creation of versatile quinoline boronic ester intermediates, which can then be transformed into various fluoroquinolones. nih.gov

Furthermore, research has expanded beyond antibacterial applications. The this compound scaffold has been investigated for its potential in developing anticancer agents and materials for organic electronics. researchgate.net For example, derivatives of this compound have shown inhibitory activity against certain cancer cell lines. researchgate.net

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H8FNO | synblock.com |

| Molecular Weight | 177.17 g/mol | |

| Boiling Point | 250°C | |

| Density | 1.221 g/cm³ | |

| Flash Point | 105°C |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-fluoro-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYOPIDOROTJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681970 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887769-92-8 | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887769-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Fluoro 8 Methoxyquinoline Derivatives

Strategies for the De Novo Synthesis of the 6-Fluoro-8-methoxyquinoline Scaffold

The formation of the bicyclic quinoline (B57606) system can be achieved through several classic and modern synthetic reactions. The specific placement of the fluoro and methoxy (B1213986) substituents on the benzene (B151609) ring requires careful selection of starting materials.

Several well-established reactions in organic chemistry provide reliable pathways to the quinoline core. The application of these methods to the synthesis of this compound necessitates the use of appropriately substituted aniline (B41778) or aminobenzaldehyde precursors.

Skraup Synthesis : This is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). wikipedia.orguniroma1.it To generate the this compound scaffold, the required starting material would be 3-fluoro-5-methoxyaniline . The reaction mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aniline to acrolein. Subsequently, the intermediate undergoes acid-catalyzed cyclization and dehydration, and a final oxidation step yields the quinoline ring system. iipseries.org

Doebner-von Miller Reaction : A modification of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst, often a Lewis acid. nih.govwikipedia.org The synthesis of this compound via this route would also start from 3-fluoro-5-methoxyaniline , which would be reacted with an α,β-unsaturated carbonyl compound like acrolein or crotonaldehyde. The mechanism is believed to involve conjugate addition, cyclization, and oxidation, similar to the Skraup reaction. nih.gov

Combes Quinoline Synthesis : This method involves the acid-catalyzed reaction of an aniline with a β-diketone. wikipedia.org For the target scaffold, 3-fluoro-5-methoxyaniline would be condensed with a β-diketone such as acetylacetone. The mechanism proceeds through the formation of a Schiff base intermediate, which then tautomerizes to an enamine. An acid-catalyzed intramolecular electrophilic cyclization onto the activated benzene ring, followed by dehydration, affords the final 2,4-disubstituted quinoline product. wikipedia.orgyoutube.com

Friedländer Synthesis : The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.com To construct the this compound core, a key starting material would be 2-amino-3-methoxy-5-fluorobenzaldehyde or a corresponding ketone. This precursor would be reacted with a simple ketone or aldehyde, such as acetaldehyde (B116499) or acetone, under acid or base catalysis. alfa-chemistry.comorganic-chemistry.org The reaction proceeds via an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.orgresearchgate.net

Table 1: Established Synthetic Routes for the this compound Scaffold

| Reaction Name | Key Precursors for this compound | General Reaction Type | Typical Catalysts/Reagents |

|---|---|---|---|

| Skraup Synthesis | 3-Fluoro-5-methoxyaniline + Glycerol | Condensation/Cyclization/Oxidation | H₂SO₄, Nitrobenzene |

| Doebner-von Miller Reaction | 3-Fluoro-5-methoxyaniline + α,β-Unsaturated Carbonyl | Condensation/Cyclization/Oxidation | Lewis or Brønsted Acids (e.g., HCl, SnCl₄) |

| Combes Synthesis | 3-Fluoro-5-methoxyaniline + β-Diketone | Condensation/Cyclization | H₂SO₄ or Polyphosphoric Acid (PPA) |

| Friedländer Synthesis | 2-Amino-3-methoxy-5-fluorobenzaldehyde + Carbonyl compound (e.g., Acetone) | Condensation/Cyclization | Acids (e.g., TFA) or Bases (e.g., KOH) |

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient methodologies. These green chemistry principles have been widely applied to the synthesis of quinoline derivatives. nih.gov

Novel approaches often focus on improving the efficiency and sustainability of established methods. Key strategies include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times, improve yields, and minimize side product formation compared to conventional heating. tandfonline.comjmpas.com Microwave-assisted protocols have been developed for various quinoline syntheses, including Friedländer and Skraup-type reactions, often under solvent-free conditions or using green solvents like water or ethanol. researchgate.netsemanticscholar.orgorientjchem.org

Use of Green Catalysts : Traditional syntheses often rely on stoichiometric amounts of corrosive acids. Modern approaches employ reusable solid acid catalysts, such as zeolites, montmorillonite (B579905) K-10 clay, or silica-supported sulfuric acid, which are easily separated from the reaction mixture and can be recycled. tandfonline.com Nanocatalysts, such as nano-ZnO, have also been shown to be effective in promoting quinoline synthesis under solvent-free conditions. acs.org

Alternative Solvents : Replacing hazardous organic solvents with greener alternatives is a core principle of green chemistry. Water, ethanol, ionic liquids (ILs), and deep eutectic solvents (DESs) have been successfully used as reaction media for various quinoline syntheses. tandfonline.com For example, catalyst-free Friedländer synthesis has been achieved in water. organic-chemistry.org

The application of these principles to the synthesis of this compound could involve performing a Friedländer condensation using a recyclable solid acid catalyst under microwave irradiation, thereby enhancing the environmental profile of the synthesis.

Functionalization and Derivatization Strategies at Key Positions

Following the synthesis of the core this compound scaffold, further derivatization is often required to modulate its physicochemical and biological properties. The electronic nature of the existing substituents (electron-donating -OCH₃ and electron-withdrawing -F) directs the regioselectivity of subsequent transformations.

The C-7 position is ortho to the strong electron-donating methoxy group at C-8, making it a potential site for electrophilic aromatic substitution. However, the para-position (C-5) is also activated and often sterically more accessible.

Electrophilic Aromatic Substitution : Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), or Friedel-Crafts reactions could potentially introduce substituents at the C-7 position. However, these reactions would likely yield a mixture of C-5 and C-7 substituted isomers, requiring chromatographic separation.

Directed Ortho-Metalation (DoM) : While the methoxy group can direct lithiation to the ortho C-7 position, the presence of the acidic C-H bonds on the pyridine (B92270) ring can complicate this approach.

Palladium-Catalyzed Cross-Coupling : A more controlled approach involves the introduction of a halide at the C-7 position, followed by cross-coupling reactions. For instance, if a 7-bromo-6-fluoro-8-methoxyquinoline intermediate can be synthesized, it could undergo Suzuki, Sonogashira, or Buchwald-Hartwig reactions to introduce a wide variety of aryl, alkynyl, or amino groups, respectively. This strategy has been successfully applied to the functionalization of the 7-position in related 8-hydroxyquinoline (B1678124) systems. rsc.org

The nitrogen atom at the N-1 position of the quinoline ring possesses a lone pair of electrons and is nucleophilic, making it susceptible to alkylation and arylation.

N-Alkylation : The reaction of this compound with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dimethyl sulfate (B86663) leads to the formation of quaternary N-alkyl-6-fluoro-8-methoxyquinolinium salts . These reactions are typically performed in a polar aprotic solvent. The resulting quinolinium salts are positively charged and exhibit different solubility and electronic properties compared to the parent quinoline.

N-Arylation : While less common than N-alkylation, N-arylation can be achieved under specific conditions, often using activated aryl halides and transition metal catalysis, to form N-aryl-6-fluoro-8-methoxyquinolinium salts .

C-5 Position : The C-5 position is para to the strongly activating 8-methoxy group, making it the most likely site for electrophilic aromatic substitution. Reactions such as nitration, halogenation, and sulfonation are expected to proceed with high regioselectivity at this position. For example, direct fluorination of 6-methoxyquinoline (B18371) has been shown to yield the 5-fluoro-6-methoxyquinoline (B11914945) product, highlighting the high reactivity of the C-5 position. chemicalbook.com Syntheses of 5-chloro and other 5-substituted derivatives of 6-methoxy-8-aminoquinoline are also well-documented, further supporting the feasibility of C-5 functionalization. acs.org

C-3 Position : Functionalization of the C-3 position on the pyridine ring of a pre-formed quinoline is more challenging than substitution on the benzene ring. However, specific methods have been developed. For instance, ruthenium-catalyzed reactions have been reported for the synthesis of 3-substituted quinolines. rsc.org While often installed during the de novo ring synthesis, as seen in the synthesis of 3-fluoro-6-methoxyquinoline (B1245202) from 2-fluoromalonic acid, researchgate.netthieme-connect.com post-synthetic modification at C-3 remains a specialized area.

Table 2: Summary of Functionalization Strategies for the this compound Scaffold

| Position | Reaction Type | Typical Reagents | Expected Product | Notes |

|---|---|---|---|---|

| C-7 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | 7-Nitro/7-Bromo derivative | Potential for mixture with C-5 isomer. |

| C-7 | Palladium-Catalyzed Cross-Coupling | Arylboronic acids, terminal alkynes (requires 7-halo precursor) | 7-Aryl/7-Alkynyl derivative | Offers controlled and diverse substitution. |

| N-1 | N-Alkylation | Alkyl Halides (e.g., CH₃I, BnBr) | N-Alkylquinolinium Salt | Common and straightforward modification. |

| C-5 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; NBS; SO₃ | 5-Nitro/5-Bromo/5-Sulfonic acid derivative | Highly favored position due to electronic activation by 8-methoxy group. |

| C-3 | Transition Metal-Catalyzed Annulation | Ruthenium catalysts with specific substrates | 3-Substituted derivative | Less common; often requires specialized methods. |

Lack of Publicly Available Research Hinders Exploration of this compound in Metal Complex Synthesis

Despite a comprehensive search of available scientific literature, no specific research detailing the synthesis of metal complexes involving this compound as a ligand has been identified. Consequently, an in-depth article on the synthetic methodologies and chemical transformations of its derivatives in the context of metal complexation cannot be generated at this time.

The investigation sought to elaborate on the complexation strategies of this compound with various transition metal ions and the methods used to characterize the resulting ligand-metal interactions. However, the current body of published research does not appear to cover this specific area of coordination chemistry. While studies on the metal complexes of structurally related quinoline derivatives, such as 8-hydroxyquinoline and 6-methoxyquinoline, are prevalent, the unique electronic and steric effects of the combined 6-fluoro and 8-methoxy substituents on the quinoline core in metal coordination remain unexplored in the accessible literature.

Future research would be necessary to establish the coordination behavior of this compound and to characterize its potential metal complexes. Such work would likely involve systematic reaction of the ligand with various transition metal salts and detailed analysis of the products using techniques like single-crystal X-ray diffraction, NMR spectroscopy, mass spectrometry, and UV-visible spectroscopy to elucidate the structure, bonding, and electronic properties of any newly synthesized complexes. Until such foundational research is conducted and published, a detailed discussion on this specific topic remains speculative.

Biological Activities and Pharmacological Profiles of 6 Fluoro 8 Methoxyquinoline Analogs

Antimicrobial Efficacy

The antimicrobial properties of 6-fluoro-8-methoxyquinoline analogs have been investigated against a wide array of pathogens, including bacteria, fungi, and mycobacteria. The unique structural characteristics of these compounds contribute to their broad-spectrum activity.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Pathogens

Analogs of this compound, particularly the C-8-methoxy fluoroquinolones, have demonstrated notable lethality against Gram-positive bacteria such as Staphylococcus aureus. The presence of a methoxy (B1213986) group at the C-8 position has been found to enhance the antibacterial action, especially when topoisomerase IV is resistant. nih.gov This structural feature increases the lethality against wild-type cells, even when protein synthesis is inhibited. nih.gov

While research on the broader class of quinoline (B57606) derivatives indicates activity against Gram-negative bacteria, the specific efficacy of this compound analogs is an area of ongoing investigation. Studies on related 8-methoxy-4-methyl-quinoline derivatives have shown activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. researchgate.net For instance, certain derivatives in this class exhibited minimal inhibitory concentrations (MICs) as low as 0.781 µg/mL against K. pneumoniae and 3.125 µg/mL against S. aureus. researchgate.net

| Analog Class | Bacterial Strain | Activity Noted | Reference |

|---|---|---|---|

| C-8-Methoxy Fluoroquinolones | Staphylococcus aureus (Gram-positive) | More lethal than C-8-H derivatives; enhanced activity against topoisomerase IV resistant strains. | nih.gov |

| 8-Methoxy-4-methyl-quinoline derivatives | Bacillus subtilis (Gram-positive) | MIC of 6.25 µg/mL for some derivatives. | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivatives | Klebsiella pneumoniae (Gram-negative) | MIC as low as 0.781 µg/mL for some derivatives. | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivatives | Escherichia coli (Gram-negative) | MIC of 6.25 µg/mL for some derivatives. | researchgate.net |

Activity Against Multidrug-Resistant Strains

The emergence of multidrug-resistant (MDR) bacteria presents a significant challenge to public health. Research into quinoline derivatives has shown promise in this area. C-8-methoxy fluoroquinolones are noted to be particularly effective against strains of S. aureus that have developed resistance to other fluoroquinolones through mutations in topoisomerase IV. nih.gov

Furthermore, studies on other quinoline derivatives have demonstrated potent activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). rsc.org For example, certain novel quinolone derivatives showed excellent activity against tested MDR-TB strains with MIC values as low as 0.9 μg/mL. rsc.org A new 8-hydroxyquinoline (B1678124) derivative, PH176, was evaluated against 38 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), showing MIC90 and MIC50 values of 32 and 16 μg/ml, respectively. nih.gov This compound also acted synergistically with oxacillin (B1211168) against some MRSA isolates. nih.gov

Antifungal Properties and Spectrum of Activity

The antifungal potential of quinoline derivatives has been well-documented. Specifically, 8-hydroxyquinoline derivatives have been shown to inhibit the in vitro growth of a variety of fungal pathogens. oup.com

These compounds are active against Candida species, as well as dermatophytes like Microsporum and Trichophyton species. oup.com One study found that a novel 8-hydroxyquinoline derivative, L14, exhibited potent, broad-spectrum antifungal activity and showed synergy when combined with fluconazole. nih.gov In a murine model of Candida albicans infection, L14 was more effective than clioquinol (B1669181) at reducing the fungal burden. nih.gov Another derivative, compound 5h, was found to be active against all fungal species tested with MIC values of 4 μg/mL and demonstrated low toxicity. rsc.org

| Analog Class/Compound | Fungal Pathogen | Observed Activity (MIC) | Reference |

|---|---|---|---|

| 8-Hydroxyquinoline derivatives | Candida spp. | Inhibits in vitro growth. | oup.com |

| 8-Hydroxyquinoline derivatives | Microsporum spp. | Inhibits in vitro growth. | oup.com |

| 8-Hydroxyquinoline derivatives | Trichophyton spp. | Inhibits in vitro growth. | oup.com |

| Compound 5h (8-hydroxyquinoline derivative) | Various fungal species | 4 μg/mL | rsc.org |

Antimycobacterial Activity and Therapeutic Implications

Analogs of this compound have shown significant promise as antimycobacterial agents. C-8-methoxy fluoroquinolones, such as moxifloxacin (B1663623) and gatifloxacin (B573), have been studied for their ability to kill Mycobacterium tuberculosis and Mycobacterium smegmatis. nih.gov However, it was noted that their bactericidal activity could be negatively impacted by co-administration with other anti-tuberculosis drugs like ethambutol (B1671381) and high concentrations of rifampicin. nih.gov

The broader class of 8-hydroxyquinolines has been identified as bactericidal against M. tuberculosis, with some analogs displaying MIC90 values of less than 5 μM. nih.gov A structure-activity relationship study indicated that small substitutions at the C5 position resulted in the most potent activity. nih.gov Other research has identified quinolone derivatives with strong activity against the M. tuberculosis H37Rv strain, with some compounds exhibiting MIC values between 1.2–3 μg/mL. rsc.org These compounds were also effective against an MDR-TB strain. rsc.org

Antiviral Activities

The antiviral potential of quinoline-based compounds has been explored against a variety of viral pathogens, including coronaviruses.

Efficacy against Specific Viral Pathogens

Recent research has focused on quinoline-based drug candidates as inhibitors of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) papain-like protease (PLpro). news-medical.net One such inhibitor, Jun13296, demonstrated potent antiviral and anti-inflammatory effects in vivo. news-medical.net This compound was found to be effective against SARS-CoV-2 variants that have developed resistance to other protease inhibitors like nirmatrelvir. news-medical.net

Historically, other quinoline analogues such as chloroquine (B1663885) and hydroxychloroquine (B89500) have been shown to exhibit broad anti-coronavirus activity in vitro against SARS-CoV-1, MERS-CoV, HCoV-229E, and HCoV-OC43. nih.gov These compounds were found to interfere with the viral entry at a post-attachment stage. nih.gov While these specific compounds are not this compound analogs, their activity highlights the general potential of the quinoline scaffold in developing antiviral agents. Another related compound, favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide), has shown inhibitory activity against influenza viruses and was investigated for SARS-CoV-2. nih.govresearchgate.net

| Compound/Analog Class | Viral Pathogen | Mechanism/Activity Noted | Reference |

|---|---|---|---|

| Jun13296 (Quinoline-based) | SARS-CoV-2 | Inhibitor of papain-like protease (PLpro); potent antiviral and anti-inflammatory effects. | news-medical.net |

| Chloroquine/Hydroxychloroquine (Quinoline analogues) | SARS-CoV-1, MERS-CoV, HCoV-229E, HCoV-OC43 | Broad anti-coronavirus activity in vitro; interferes with viral entry. | nih.gov |

| Favipiravir | Influenza A, B, C viruses | Inhibits influenza RNA polymerase. | nih.gov |

| Favipiravir | SARS-CoV-2 | Suppresses virus reproduction in vivo. | researchgate.net |

Inhibition of Viral Replication Mechanisms

The quinoline scaffold is a recurring motif in a number of compounds exhibiting a wide range of biological activities, including antiviral properties. nih.govnih.gov Derivatives of quinoline have been investigated for their potential to inhibit the replication of various viruses. nih.gov For instance, certain quinoline analogues have demonstrated broad-spectrum anti-coronavirus activity in vitro. malariaworld.org Chloroquine and hydroxychloroquine, both well-known quinoline derivatives, were found to be potent inhibitors of several human coronaviruses, including SARS-CoV-1 and SARS-CoV-2, with EC50 values in the micromolar range. malariaworld.org Time-of-addition experiments with chloroquine in HCoV-229E-infected cells suggested that its antiviral action occurs at a post-attachment stage of viral entry. malariaworld.org

Furthermore, other quinoline analogues such as amodiaquine, ferroquine, and mefloquine (B1676156) have also shown potent anti-coronavirus activity. malariaworld.org In the context of other viral infections, substituted quinoline derivatives containing piperazine (B1678402) moieties have been synthesized and evaluated for their activity against Influenza A virus (IAV). nih.gov Several of these compounds exhibited greater anti-IAV activity than the reference drug Ribavirin, with IC50 values in the low micromolar range. nih.gov Preliminary mechanistic studies on one of the most potent compounds indicated that it inhibits viral RNA transcription and replication. nih.gov

While the broader class of quinoline derivatives has shown promise as antiviral agents, specific research on the antiviral activity of this compound and its direct analogs, particularly concerning their mechanisms of viral replication inhibition, is not extensively detailed in the currently available scientific literature.

Anticancer and Antimetastatic Potentials

Cytotoxicity against Various Cancer Cell Lines

A significant body of research has been dedicated to exploring the anticancer potential of quinoline derivatives, with many analogs exhibiting cytotoxic effects against a diverse range of cancer cell lines. arabjchem.orgnih.gov The substitution pattern on the quinoline core plays a crucial role in determining the potency and selectivity of these compounds.

Studies on various substituted quinolines have demonstrated their ability to inhibit the proliferation of cancer cells at micromolar concentrations. For example, a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were tested against human cancer cell lines including HeLa (cervical), PC3 (prostate), MCF-7 (breast), and SKBR-3 (breast). rsc.org Notably, certain C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines displayed significant activity, particularly against PC3 and HeLa cells. rsc.org For instance, one quinoline derivative showed selective cytotoxicity with an IC50 value of 8.3 μM in HeLa cells, while another displayed an IC50 of 31.37 μM in PC3 cells. rsc.org

In the context of breast cancer, newly synthesized quinoline derivatives have been evaluated for their cytotoxic effects on MCF-7 and MDA-MB-231 cancer cells. researchgate.net The dose-response curves indicated a reduction in cell viability with increasing concentrations of the compounds. researchgate.net Furthermore, glycoconjugates of 8-aminoquinoline (B160924) have been synthesized and evaluated for their ability to inhibit the proliferation of HCT 116 (colon) and MCF-7 (breast) cancer cell lines, demonstrating the sensitivity of these cell lines to the quinoline scaffold. nih.gov

While extensive data exists for the broader family of quinoline derivatives, specific and comprehensive cytotoxic data for a wide range of this compound analogs against multiple cancer cell lines is limited in the available literature. However, the data from structurally related compounds provides a strong rationale for their potential as cytotoxic agents.

Table 1: Cytotoxicity of Selected Quinoline Analogs Against Various Cancer Cell Lines

| Compound Type | Cancer Cell Line | IC50 (µM) |

| 2-Arylquinoline | HeLa (Cervical) | 8.3 |

| 2-Arylquinoline | PC3 (Prostate) | 31.37 |

| 8-Aminoquinoline Glycoconjugate | HCT 116 (Colon) | 116.4 ± 5.9 |

| 8-Aminoquinoline Glycoconjugate | MCF-7 (Breast) | 78.1 ± 9.3 |

| Pyrazolo[4,3-f]quinoline | NUGC-3 (Gastric) | <30% cell proliferation at 30 µM |

Note: The data presented is for structurally related quinoline analogs, not specifically for this compound derivatives, and is intended to be representative of the general cytotoxic potential of this class of compounds.

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and therefore, the inhibition of cancer cell migration and invasion is a critical therapeutic goal. Quinoline derivatives have been investigated for their potential to interfere with these processes. ekb.egmdpi.commdpi.com

Research has shown that certain quinoline analogs can attenuate cellular migration. For instance, a synthetic quinoline analogue, BPIQ, at sub-lethal doses, was found to inhibit the migration of non-small cell lung cancer (NSCLC) cells by suppressing the extracellular signal-regulated protein kinase (ERK) activity. ekb.eg Additionally, a novel synthetic quinoline derivative, referred to as f25, was shown to inhibit the migration and invasion of a tongue cancer cell line (CAL-27) to a degree comparable to the chemotherapy drug cisplatin. nih.gov

The anticancer activity of quinoline derivatives is often linked to their ability to modulate various signaling pathways involved in cell motility. mdpi.com For example, the downregulation of Lumican, a protein associated with cancer cell migration and invasion, has been identified as a potential mechanism for the anti-metastatic effect of a novel quinoline derivative, 91b1. mdpi.commdpi.com In breast cancer, Lumican is highly expressed in osteotropic lung cancer cells with an enhanced capacity for bone metastasis, and its downregulation suppresses cancer cell migration and invasion in vitro. mdpi.com

While direct studies on this compound analogs are not extensively documented, the consistent findings on the anti-migratory and anti-invasive properties of other substituted quinolines suggest that this class of compounds holds promise as antimetastatic agents.

Evaluation in In Vivo Tumor Models

Preclinical in vivo studies are essential to validate the anticancer potential of novel compounds. Several quinoline derivatives have been evaluated in animal models, demonstrating their ability to inhibit tumor growth. mdpi.comnih.govnih.gov

One notable example is a novel synthetic quinoline derivative, 91b1, which was evaluated in a xenograft model using nude mice. mdpi.commdpi.com The study demonstrated that 91b1 significantly reduced tumor size, indicating its in vivo anticancer efficacy. mdpi.commdpi.com The proposed mechanism for this activity was the downregulation of the gene Lumican, which was found to increase tumorigenesis in vivo. mdpi.commdpi.com

In another study, a novel synthetic quinoline derivative, f25, was tested in nude mice bearing tongue cancer xenografts. nih.gov Treatment with f25 led to a reduction in tumor volume without significant toxicity to the animals, highlighting its potential as a therapeutic agent. nih.gov Furthermore, a study on imidazoquinolines, a class of compounds containing a quinoline-like structure, investigated their effects on in vivo bladder tumor growth in a mouse model. nih.gov Intravesical administration of an imidazoquinoline resulted in a significant reduction in residual bladder tumors compared to the placebo-treated group. nih.gov

These in vivo studies, although not on this compound itself, provide compelling evidence for the potential of the broader quinoline class of compounds to inhibit tumor growth in a preclinical setting.

Other Investigated Biological Activities

Antioxidant Properties

The quinoline nucleus is a structural feature of compounds that have been investigated for their antioxidant properties. nih.govresearchgate.netresearchgate.netmdpi.com The ability of these compounds to scavenge free radicals is a key aspect of this activity. nih.govresearchgate.net

Studies on various quinoline derivatives have demonstrated their potential as antioxidants. For instance, a series of 2-chloroquinoline-3-carbaldehydes and their derivatives were synthesized and evaluated for their antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. researchgate.net Several of these compounds exhibited significant radical scavenging activity, with one derivative showing over 92% activity. researchgate.net

In another study, new 2,4-substituted tetrahydroquinolines were synthesized and their free-radical scavenging capacity was assessed. nih.gov Among the tested compounds, several showed prominent anti-radical capacity, with one N-acetylated tetrahydroquinoline derivative being approximately 2.2-fold more potent than the well-known antioxidant, vitamin E (α-tocopherol). nih.gov The antioxidant potential of newly synthesized quinoline derivatives has also been investigated against the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) cation radical, with all analyzed compounds showing activity. mdpi.com

The antioxidant efficiency of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.gov While specific quantitative data on the antioxidant properties of this compound analogs are not widely available, the established antioxidant potential of the quinoline scaffold suggests that this class of compounds could possess valuable free-radical scavenging capabilities.

Lack of Specific Research Data on the Cytoprotective Effects of this compound Analogs

Despite a comprehensive search of available scientific literature, no specific studies detailing the cytoprotective effects of this compound or its direct analogs were identified. Research on the biological activities of quinoline derivatives is extensive, with a significant focus on the neuroprotective and cytoprotective properties of 8-hydroxyquinoline and its analogs. However, specific data for the this compound scaffold in the context of cytoprotection appears to be absent in the reviewed literature.

The quinoline core is recognized as a "privileged scaffold" in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. These activities include antioxidant, anti-inflammatory, and neuroprotective effects, among others. For instance, numerous studies have highlighted the potential of various quinoline-based compounds to mitigate cellular damage and promote cell survival in models of neurodegenerative diseases and other conditions associated with cellular stress.

Research into the cytoprotective mechanisms of quinoline derivatives often focuses on their ability to chelate metal ions, scavenge reactive oxygen species (ROS), and modulate signaling pathways involved in cell death and survival. The substitution pattern on the quinoline ring is a critical determinant of the specific biological activities and potency of these compounds.

While the broader class of quinoline derivatives has shown promise in the area of cytoprotection, the specific contribution of the 6-fluoro and 8-methoxy substitutions on the quinoline ring in this regard has not been elucidated in the available scientific reports. Therefore, a detailed account of the cytoprotective effects, including research findings and data tables for this compound analogs, cannot be provided at this time. Further research is required to explore the potential cytoprotective profile of this particular chemical entity.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Fluoro 8 Methoxyquinoline Scaffolds

Impact of Substituents on Biological Activity

The systematic modification of the 6-fluoro-8-methoxyquinoline scaffold has revealed critical insights into the structural requirements for potent biological activity. The core structure, particularly the 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety, is considered essential for the antibacterial action of quinolones, as the carboxyl and keto groups are crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV. pharmacy180.comoup.comaujmsr.com

The introduction of a fluorine atom to the quinolone nucleus was a monumental step in the development of this class of compounds, leading to the highly active fluoroquinolones. asm.orgresearchgate.net

C-6 Position : The presence of a fluorine atom at the C-6 position is a hallmark of second, third, and fourth-generation quinolones and is considered critical for high antibacterial potency. wikipedia.orguomus.edu.iq This substitution significantly enhances the compound's activity by increasing its penetration into the bacterial cell and improving its interaction with and inhibition of DNA gyrase. wisdomlib.orgnih.govkarger.com The enhancement in potency can be between 5 and 100 times greater than that of compounds with any other substituent at this position. nih.gov SAR studies have established a clear order of activity for substituents at the C-6 position, with fluorine being the most favorable. pharmacy180.com

C-8 Position : While C-6 is the optimal position, fluorine has also been substituted at other locations. An 8-fluoro (8-F) substituent can confer good potency against Gram-negative pathogens. pharmacy180.com However, in a comparative study, an 8-F analog was found to have decreased antibacterial activity and increased cytotoxicity after irradiation with UVA light, unlike its 8-methoxy counterpart. nih.gov Further studies have shown that while a C-8 fluorine moiety can enhance activity against resistant mutants, the effect is generally smaller than that observed with a C-8 methoxy (B1213986) group or other larger halogens. nih.gov

| Position | Effect of Fluorine Substitution | Reference |

|---|---|---|

| C-6 | Dramatically increases antibacterial potency, enhances cell penetration, and improves DNA gyrase inhibition. Considered optimal. | pharmacy180.comwisdomlib.orgnih.gov |

| C-8 | Can improve potency against Gram-negative bacteria but may lead to phototoxicity and generally provides less enhancement against resistant strains compared to a C-8 methoxy group. | pharmacy180.comnih.govnih.gov |

The methoxy group (-OCH3), particularly at the C-8 position, imparts several advantageous properties to the 6-fluoroquinoline scaffold.

Enhanced Activity and Reduced Resistance : A C-8 methoxy substituent is associated with improved activity against Gram-positive bacteria and anaerobes. pharmacy180.commdpi.com This modification significantly enhances the bacteriostatic and bactericidal activity against fluoroquinolone-resistant mutants. nih.govoup.com For instance, the C-8 methoxy group in moxifloxacin (B1663623) was shown to significantly lower the propensity for resistance development in Staphylococcus aureus compared to a structural analog with a C-8 chlorine. oup.com Similarly, C-8 methoxy fluoroquinolones are more effective at attacking gyrase mutants and preventing the selection of resistant mutants in mycobacteria. nih.gov

Photostability : A key role of the 8-methoxy group is the enhancement of photostability. Studies have demonstrated that this group is crucial for the stability of fluoroquinolones against UVA irradiation, preventing the spectral changes, decrease in antibacterial activity, and increase in cytotoxic activity that are observed with unsubstituted (8-H) or 8-fluoro (8-F) analogs. nih.gov

| Property | Effect of C-8 Methoxy Substitution | Reference |

|---|---|---|

| Antibacterial Spectrum | Enhances activity against Gram-positive bacteria and anaerobes. | pharmacy180.commdpi.com |

| Activity vs. Resistant Strains | Increases potency against resistant mutants and lowers the propensity for resistance development. | nih.govoup.comnih.gov |

| Photostability | Increases stability against UVA irradiation, reducing photodegradation and phototoxicity. | nih.gov |

Beyond the C-6 and C-8 positions, substituents at other locations on the quinolone ring play vital roles in modulating the compound's biological profile.

N-1 Position : The substituent at the N-1 position is crucial for antibacterial activity and influences potency and spectrum. asm.org A cyclopropyl group is widely considered the optimal substituent, providing a favorable combination of steric and electronic properties that enhance DNA gyrase binding. oup.comasm.org Other small alkyl groups like ethyl and aryl groups such as difluorophenyl have also resulted in potent compounds. pharmacy180.com However, large, hydrophobic substituents at this position can be detrimental, leading to decreased activity due to poor solubility or impaired penetration of the bacterial outer membrane. nih.gov

C-3 and C-4 Positions : The carboxylic acid at the C-3 position and the keto group at the C-4 position are considered indispensable for antibacterial activity. oup.comuomus.edu.iq These groups form critical interactions with the target DNA gyrase enzyme and the bacterial DNA. rjptonline.org Any significant modification or replacement of these functionalities typically leads to a substantial loss of potency. pharmacy180.com

C-5 Position : The incorporation of small substituents at the C-5 position has proven beneficial for antibacterial activity. pharmacy180.com An amino (-NH2) or methyl (-CH3) group at this position can enhance potency. oup.comnih.gov The general order of activity for C-5 substituents is NH2 ≥ CH3 > F > H. pharmacy180.com

C-7 Position : The C-7 position is the most common site for modification and has a profound impact on the antibacterial spectrum, potency, and pharmacokinetic properties. karger.comconicet.gov.ar The optimal substituents are typically five- or six-membered nitrogen-containing heterocycles. oup.com

A piperazine (B1678402) ring generally enhances potency against Gram-negative bacteria, including Pseudomonas aeruginosa. oup.comkarger.com

An aminopyrrolidine ring at this position tends to improve activity against Gram-positive bacteria. oup.com

| Position | Favorable Substituents | Impact on Activity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Crucial for potency; optimal size and electronics enhance gyrase binding. | pharmacy180.comoup.comasm.org |

| C-3 | Carboxylic Acid (-COOH) | Essential for DNA gyrase binding; modification leads to loss of activity. | pharmacy180.comoup.com |

| C-4 | Keto group (=O) | Essential for antibacterial activity. | pharmacy180.comoup.com |

| C-5 | Amino (-NH2), Methyl (-CH3) | Enhances antibacterial potency. | pharmacy180.comoup.comnih.gov |

| C-7 | Piperazine, Pyrrolidine rings | Modulates spectrum (Gram-negative vs. Gram-positive), potency, and pharmacokinetics. | oup.comkarger.comconicet.gov.ar |

Stereochemical Considerations and Enantioselectivity

The introduction of a chiral center into the quinolone scaffold can lead to significant differences in the biological activity of the resulting enantiomers. A prominent example is ofloxacin, a racemic fluoroquinolone that has a fused oxazine ring connecting the N-1 and C-8 positions, creating a stereocenter at C-3 of this ring system. nih.govresearchgate.net

The S-(-)-enantiomer of ofloxacin, known as levofloxacin, is the biologically active form, exhibiting antibacterial activity that can be 8 to 128 times greater than that of its R-(+)-isomer. ingentaconnect.comresearchgate.net This pronounced enantioselectivity is not a result of differences in cell penetration but stems directly from the differential interaction with the target enzyme, DNA gyrase. nih.gov

Studies have shown that the more active S-isomer binds to the DNA-gyrase complex with significantly higher affinity—approximately 12-fold better than the R-isomer. nih.govresearchgate.net Mechanistic models propose that the stereochemistry of the S-isomer allows for a more optimal fit within the binding pocket of the enzyme-DNA complex. It is suggested that a greater number of S-isomer molecules can be assembled or "stacked" in the pocket, maximizing the favorable interactions between the drug, the DNA, and the gyrase enzyme, thus leading to its superior potency. nih.govresearchgate.net

Design Principles for Enhanced Potency and Selectivity

Based on extensive SAR studies, a set of guiding principles has emerged for the rational design of potent and selective antibacterial agents based on the this compound scaffold.

Preserve the Core Pharmacophore : The 1,4-dihydro-4-oxo-3-carboxylic acid moiety is essential and should be retained for interaction with bacterial topoisomerases. pharmacy180.comoup.com

Optimize Key Positions for Potency : A fluorine atom at the C-6 position and a small, sterically and electronically favorable group, such as cyclopropyl, at the N-1 position are foundational for achieving high intrinsic activity. oup.comasm.orgnih.gov

Utilize C-8 Substitution for Favorable Properties : The incorporation of an 8-methoxy group is a key strategy to enhance activity against Gram-positive and anaerobic bacteria, improve photostability, and, crucially, lower the potential for the development of bacterial resistance. nih.govmdpi.comoup.com

Modulate Spectrum and Efflux via C-7 : The C-7 heterocyclic substituent is the primary handle for tuning the antibacterial spectrum. Piperazine-based substituents generally favor Gram-negative activity, while pyrrolidine-based moieties enhance Gram-positive coverage. oup.com Furthermore, large, hydrophobic groups at C-7 may reduce the ability of bacteria to expel the compound via efflux pumps, thereby preventing a common resistance mechanism. oup.com

Modulation of Pharmacokinetic and Pharmacodynamic Properties through Structural Modifications

Structural modifications to the this compound scaffold not only affect its antibacterial potency (pharmacodynamics) but also its absorption, distribution, metabolism, and excretion (ADME) profile (pharmacokinetics).

Influence of C-7 and N-1 Substituents : The nature of the substituent at the C-7 position has a significant impact on pharmacokinetic parameters. karger.comconicet.gov.ar Quantitative structure-pharmacokinetic relationship (QSPkR) studies have shown that C-7 substituents with a small volume and large polarizability contribute to a larger area under the curve (AUC), indicating greater drug exposure. nih.gov Similarly, N-1 substituents with large polarizability and small volume are associated with a longer elimination half-life. nih.gov

Role of C-8 Substituents : The substituent at the C-8 position can influence oral absorption and the potential for drug-drug interactions. A halogen, such as fluorine or chlorine, at C-8 can improve oral absorption. pharmacy180.com Furthermore, bulky substituents at this position can sterically hinder interactions with metabolic enzymes like cytochrome P450. This can reduce the potential for drug-drug interactions, for example, by decreasing the inhibition of the metabolism of co-administered drugs like theophylline. bohrium.comcapes.gov.br

Computational Chemistry and Molecular Modeling of 6 Fluoro 8 Methoxyquinoline Systems

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. While specific DFT studies on 6-Fluoro-8-methoxyquinoline are not extensively documented in publicly available literature, the principles can be illustrated through research on closely related quinoline (B57606) derivatives. DFT is used to determine a molecule's kinetic and thermodynamic stability, analyze molecular interactions, and evaluate optical and electronic properties.

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is fundamental to its reactivity. Key descriptors derived from DFT calculations help in predicting how a molecule will interact with other chemical species. These descriptors include the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap.

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher chemical reactivity. For quinoline derivatives, these calculations can reveal how different substituents affect the electronic properties and, consequently, the biological activity of the molecule. For instance, the introduction of fluorine and methoxy (B1213986) groups can significantly alter the electron density distribution across the quinoline ring system, influencing its interactions with biological targets.

| Descriptor | Significance | Typical Calculated Values for Quinoline Derivatives (Illustrative) |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.0 to -7.0 eV |

| LUMO Energy | Electron-accepting ability | -1.5 to -2.5 eV |

| HOMO-LUMO Gap | Chemical reactivity and stability | 4.0 to 5.0 eV |

| Dipole Moment | Polarity and solubility | 2.0 to 4.0 Debye |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, a key conformational variable is the orientation of the methoxy group relative to the quinoline ring. DFT calculations can be used to determine the most stable conformation (the one with the lowest energy) by optimizing the molecule's geometry.

The optimized geometry provides a realistic three-dimensional model of the molecule's structure. For quinoline systems, the bicyclic ring is largely planar. The bond lengths, bond angles, and dihedral angles obtained from these calculations are crucial for understanding the molecule's shape and how it might fit into the active site of a biological target.

| Parameter | Description | Illustrative Optimized Value for a Quinoline System |

|---|---|---|

| C-F Bond Length | Distance between Carbon and Fluorine atoms | ~1.35 Å |

| C-O Bond Length (methoxy) | Distance between Carbon and Oxygen atoms in the methoxy group | ~1.37 Å |

| C-N-C Bond Angle | Angle within the pyridine (B92270) ring of the quinoline | ~117° |

| Dihedral Angle (Methoxy) | Torsion angle defining the orientation of the methoxy group | Variable, dependent on steric and electronic factors |

This table presents illustrative geometrical parameters for a related quinoline system, as specific optimized parameters for this compound were not available in the searched literature.

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a small molecule, such as this compound, might interact with a protein target.

In a typical molecular docking study, the three-dimensional structure of a target protein is obtained from a protein data bank. The this compound molecule is then computationally "placed" into the active site of the protein to identify the most stable binding pose and to estimate the binding affinity. The binding affinity is often expressed as a docking score, with lower (more negative) scores generally indicating a stronger predicted interaction. Studies on similar quinoline derivatives have shown their potential to bind to various enzymes and receptors, suggesting that this compound could also exhibit significant binding to relevant biological targets.

The stability of a protein-ligand complex is determined by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Molecular docking simulations allow for a detailed analysis of these interactions. For this compound, the nitrogen atom in the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. The aromatic rings of the quinoline scaffold can participate in hydrophobic and π-π stacking interactions with the amino acid residues in the protein's active site. The fluorine atom can also participate in specific interactions, such as halogen bonding.

| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Quinoline Nitrogen, Methoxy Oxygen | Serine, Threonine, Tyrosine, Aspartate, Glutamate |

| Hydrophobic Interactions | Quinoline Ring System | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |

| π-π Stacking | Quinoline Aromatic Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table illustrates the potential interactions based on the chemical structure of this compound and general knowledge of protein-ligand interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are important for their biological effects.

In a QSAR study, a set of molecules with known biological activities is used to develop a model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be related to steric, electronic, or hydrophobic properties. Statistical methods are then used to build an equation that correlates these descriptors with the observed biological activity.

| QSAR Descriptor Class | Examples | Relevance to Biological Activity |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular weight, van der Waals volume | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the molecule's ability to cross cell membranes. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table provides a general overview of descriptor classes used in QSAR modeling for quinoline derivatives.

Derivation of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern medicinal chemistry. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. bepls.com For quinoline derivatives, these models are instrumental in predicting their efficacy as potential therapeutic agents against various diseases, including cancer, malaria, and bacterial infections. nih.govbiointerfaceresearch.comnih.gov

The development of a QSAR model involves compiling a dataset of structurally related compounds with known biological activities. nih.gov Various molecular descriptors, which quantify different aspects of a molecule's structure, are then calculated for each compound. Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links these descriptors to the observed activity. sphinxsai.com

For instance, a QSAR study on 8-methoxy quinoline derivatives as inhibitors of Mycobacterium tuberculosis (H37RV strain) revealed a robust model correlating specific molecular descriptors with antimycobacterial activity. sphinxsai.com The statistical quality of a QSAR model is assessed using parameters such as the squared correlation coefficient (r²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which indicates the model's predictive power. researchgate.net These models guide the rational design of new, more potent analogs by identifying the structural modifications most likely to enhance biological activity. researchgate.netmdpi.com

| Model Equation | Statistical Parameters | Interpretation |

|---|---|---|

| log(1/MIC) = 0.2905(SssOcount) + 0.0228(T_T_O_7) + 0.5814(SssssCE-index) - 0.4343(SsssNcount) - 0.2028(T_N_O_3) + 0.2338 | n = 28, r² = 0.7683, q² = 0.6259, F-test = 14.5902 | The model indicates that the antitubercular activity (log(1/MIC)) is influenced by the count of oxygen and nitrogen atoms in specific configurations and certain topological indices. The statistical values show a good correlation and predictive ability. |

Identification of Key Physicochemical and Topological Descriptors

The predictive power of QSAR models hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that characterize the chemical structure and properties of a molecule. They can be broadly categorized into physicochemical and topological descriptors, both of which have been shown to be crucial in explaining the biological activities of quinoline derivatives. sphinxsai.comresearchgate.net

Physicochemical descriptors relate to the physical and chemical properties of a molecule. Key examples include:

LogP (Octanol/Water Partition Coefficient): A measure of a compound's lipophilicity, which influences its ability to cross cell membranes. researchgate.net

Molecular Weight (MW): Affects absorption and distribution within the body. researchgate.net

Topological Polar Surface Area (TPSA): Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. researchgate.net

Thermodynamic Descriptors: Parameters like total energy (Etotal), energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and dipole moment, which provide insight into molecular stability and reactivity. bepls.com

Topological descriptors are derived from the 2D representation of a molecule and describe its size, shape, and the connectivity of its atoms. Examples include:

Atom-type counts (e.g., SssOcount, SsssNcount): The number of specific atom types in certain chemical environments. sphinxsai.com

Electrotopological State (E-state) Indices: These indices describe the electronic and topological characteristics of each atom and functional group within the molecule.

Connectivity Indices: These reflect the degree of branching in the molecular structure.

The identification of these descriptors provides critical insights into the mechanism of action. For example, a QSAR model for 8-methoxy quinolines demonstrated the importance of structural, thermodynamic, and electrotopological parameters in determining their antitubercular activity. sphinxsai.comresearchgate.net

| Descriptor Type | Descriptor Name | Significance in Predicting Biological Activity |

|---|---|---|

| Physicochemical | LogP | Influences membrane permeability and hydrophobic interactions with the target. researchgate.net |

| Molecular Weight (MW) | Related to the size of the molecule and affects its diffusion and transport properties. researchgate.net | |

| Topological Polar Surface Area (TPSA) | Correlates with hydrogen bonding potential and permeability across biological barriers. researchgate.net | |

| Dipole Moment | Reflects the polarity of the molecule, which is important for polar interactions with the receptor. bepls.com | |

| Topological | Atom-Type Counts | Quantifies the presence of specific functional groups that may be crucial for binding. sphinxsai.com |

| SssssCE-index | An electrotopological index that describes the electronic and structural environment of carbon atoms, influencing interactions. sphinxsai.com |

Molecular Dynamics Simulations for Dynamic Interaction Analysis

While QSAR models provide valuable predictive capabilities, Molecular Dynamics (MD) simulations offer a deeper, dynamic understanding of how a ligand like this compound interacts with its biological target at an atomic level. nih.govnih.gov MD simulations model the movement of atoms and molecules over time by applying the laws of classical mechanics, providing a virtual window into the behavior of biomolecular systems. researchgate.netnih.gov

In the context of quinoline derivatives, MD simulations are used to:

Assess Binding Stability: By simulating the protein-ligand complex over a period of nanoseconds, researchers can evaluate the stability of the interaction. The Root Mean Square Deviation (RMSD) of the ligand and protein atoms is monitored to see if the complex remains in a stable conformation. researchgate.net

Characterize Intermolecular Interactions: MD simulations can identify and quantify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are responsible for binding affinity. researchgate.net

Analyze Conformational Changes: These simulations can reveal how the protein and ligand adapt their shapes upon binding, providing insights into the induced-fit mechanism. nih.gov

Calculate Binding Free Energy: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD simulation trajectories to estimate the binding free energy, which is a powerful indicator of ligand potency. nih.gov

For example, MD simulations have been employed to study the interaction of quinoline derivatives with enzymes like acetylcholinesterase, a target for Alzheimer's disease. nih.gov These studies confirmed the stable binding of the compounds within the enzyme's active site and helped elucidate the specific amino acid residues crucial for the interaction. researchgate.netresearchgate.net Such detailed dynamic analysis is invaluable for optimizing lead compounds to improve their binding affinity and selectivity. nih.gov

| Application | Information Gained | Key Metrics |

|---|---|---|

| Binding Mode and Stability Analysis | Provides insights into the stability of the ligand in the protein's active site over time. nih.gov | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). |

| Interaction Mechanism Elucidation | Identifies crucial amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic) that stabilize the complex. researchgate.net | Interaction energy, hydrogen bond analysis. |

| Binding Free Energy Calculation | Estimates the potency of a ligand by calculating the free energy of binding. nih.gov | MM/PBSA, MM/GBSA calculations. |

| Conformational Sampling | Explores the flexibility of both the ligand and the protein target upon binding. nih.gov | Radius of gyration, cluster analysis of trajectories. |

Preclinical Efficacy and Safety Evaluations of 6 Fluoro 8 Methoxyquinoline Based Compounds

Pharmacokinetic Investigations in Preclinical Species

Bioavailability and Plasma Concentration Profiles

The high oral bioavailability of 6-fluoro-8-methoxyquinoline based compounds is a significant pharmacokinetic advantage. Following oral administration of a 400 mg dose, both gatifloxacin (B573) and moxifloxacin (B1663623) achieve peak plasma concentrations (Cmax) within 1 to 2 hours (Tmax). oup.commedchemexpress.comnih.gov The Cmax for gatifloxacin is typically in the range of 3.2 to 3.8 µg/mL, while moxifloxacin reaches a Cmax of approximately 3.56 mg/L. medchemexpress.comnih.govnih.gov The area under the plasma concentration-time curve (AUC), a measure of total drug exposure, is also substantial, reflecting the excellent absorption and bioavailability. oup.comnih.gov

| Compound | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Gatifloxacin | Absolute Bioavailability (%) | 96 | Human | oup.comoup.com |

| Moxifloxacin | Absolute Bioavailability (%) | ~90 | Human | nih.gov |

| Gatifloxacin | Cmax (mg/L) (400 mg dose) | 3.2 - 3.8 | Human | nih.govnih.gov |

| Moxifloxacin | Cmax (mg/L) (400 mg dose) | ~3.6 | Human | medchemexpress.com |

| Gatifloxacin | Tmax (h) | 1 - 2 | Human | oup.comnih.gov |

| Moxifloxacin | Tmax (h) | ~2 | Human | medchemexpress.com |

| Gatifloxacin | AUC0–∞ (mg·h/L) | ~31 - 34 | Human | nih.gov |

| Moxifloxacin | Elimination Half-Life (h) | 8.2 - 15.1 | Human | medchemexpress.com |

| Gatifloxacin | Elimination Half-Life (h) | 7 - 14 | Human | oup.com |

Clearance and Half-Life Determination

The elimination half-life (t1/2) for this compound derivatives is relatively long, which typically supports once-daily dosing regimens. For gatifloxacin, the half-life ranges from 7 to 14 hours. oup.com Moxifloxacin has a similar plasma elimination half-life, reported to be between 8.2 and 15.1 hours in healthy individuals. medchemexpress.com The clearance of these drugs is primarily renal, consistent with the excretion data.

Preliminary Toxicological Assessments

Preclinical toxicological studies for this compound compounds like moxifloxacin have been comprehensive, addressing general toxicity as well as safety issues known to be associated with the broader fluoroquinolone class. oup.comnih.gov

In Vitro Cytotoxicity and Genotoxicity Studies

Cytotoxicity: In vitro studies have been conducted to compare the cytotoxicity of different compounds within this class. For example, one study assessing the effect on primary rabbit corneal epithelial cell layers found that 0.5% moxifloxacin resulted in significantly greater cytotoxicity compared to 0.3% gatifloxacin. arvojournals.org

Genotoxicity: The genotoxic potential of these compounds has been a key area of investigation. A significant finding relates to the role of the 8-methoxy group in reducing photogenotoxicity. Studies have shown that upon exposure to UVA radiation, moxifloxacin (with an 8-methoxy group) does not lead to an increase in oxidative DNA damage, specifically the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). nih.govpsu.edu This is in direct contrast to an analog with an 8-chlorine substituent, which produced dose-dependent increases in this form of DNA damage. nih.govpsu.edu Furthermore, moxifloxacin was evaluated in a battery of in vitro and in vivo mutagenicity assays and was also studied in an accelerated cancer bioassay in rats, where it did not produce either initiation or promotion of neoplasia. nih.govnih.gov

Assessment of Organ-Specific Toxicity in Animal Models

Animal studies involving repeated dosing have identified several potential target organs for the toxicity of this compound based compounds, which is consistent with the fluoroquinolone class.

Hepatotoxicity: Studies in rats with moxifloxacin have demonstrated the potential for transient hepatotoxicity. frontiersin.org Pathological analysis showed that continuous administration could cause liver damage, including hepatocellular ballooning and apoptosis, though the injury did not necessarily worsen with prolonged administration. frontiersin.org Routine monitoring of liver function is often advised in clinical settings for this class of drugs. nih.gov

Central Nervous System (CNS) Toxicity: At high concentrations, CNS effects can be a target of toxicity, particularly in animal models with impaired renal function. oup.comentomoljournal.com

Arthrotoxicity: A well-documented class effect of fluoroquinolones is the potential to cause damage to weight-bearing joints in juvenile animals. nih.gov Preclinical studies confirmed this risk for moxifloxacin in young beagle dogs, which are the most sensitive species to this effect. oup.comentomoljournal.com The lowest oral dosage of moxifloxacin associated with joint toxicity in these animals was 30 mg/kg. oup.com This effect has limited the use of most systemic fluoroquinolones in pediatric populations. nih.gov

Evaluation of Phototoxicity

A distinguishing safety feature of the this compound scaffold is a significantly reduced potential for phototoxicity compared to other fluoroquinolones, particularly those with a halogen at the C-8 position. nih.gov The mechanism for this reduced toxicity is linked to the chemical stability conferred by the 8-methoxy group. In the presence of UVA radiation, compounds like moxifloxacin are more photostable and less prone to the photodegradation that generates reactive intermediates responsible for oxidative damage to DNA and other cellular components. nih.govpsu.edu This characteristic represents a significant improvement in the safety profile of this particular subclass of fluoroquinolones.

| C-8 Substituent | Representative Compound | Phototoxicity/Photogenotoxicity Potential | Mechanism | Reference |

|---|---|---|---|---|

| Methoxy (B1213986) (-OCH3) | Moxifloxacin | Low | Increased photostability; no increase in oxidative DNA damage (8-oxo-dG) under UVA. | nih.govpsu.edu |

| Chlorine (-Cl) | Bayer Y3118 | High | Undergoes photodegradation; causes dose-dependent increase in oxidative DNA damage (8-oxo-dG) under UVA. | nih.govpsu.edu |

Analytical Methodologies for the Characterization and Quantification of 6 Fluoro 8 Methoxyquinoline

Chromatographic Techniques

Chromatography is fundamental to separating 6-fluoro-8-methoxyquinoline from impurities, starting materials, and by-products. High-performance liquid chromatography is the predominant technique for purity and content analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For quinoline (B57606) derivatives, reversed-phase HPLC (RP-HPLC) is particularly effective. While specific methods for the parent compound this compound are not extensively detailed in publicly available literature, methods developed for complex fluoroquinolones containing this core structure provide a strong basis for its analysis.

For instance, a validated RP-HPLC method has been established for determining the purity of WCK 1152, a novel fluoroquinolone that contains the this compound moiety. nih.gov This method is designed to separate enantiomers after derivatization but demonstrates conditions suitable for analyzing the quinoline core structure for purity. The separation is typically achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and a buffer. nih.govbjbms.org Ultraviolet (UV) detection is commonly used, as the quinoline ring system possesses a strong chromophore that absorbs in the UV region. nih.govresearchgate.net

A representative HPLC method suitable for purity analysis is detailed in the table below.

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Endcapped C18 |

| Mobile Phase | Mixture of organic solvent (e.g., Acetonitrile) and a buffer (e.g., phosphate (B84403) buffer) |

| Flow Rate | 1.25 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 290 nm (UV/Vis Detector) |

| Application | Purity determination and quantification of impurities |

The method's validation would typically include assessments of linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure reliable and reproducible results. nih.govptfarm.pl

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The direct analysis of this compound by GC can be challenging due to its relatively high boiling point and polarity. However, GC can be employed for the analysis of more volatile precursors used in its synthesis or for volatile derivatives of the compound itself.

For GC analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte. This involves chemically modifying the compound to produce a less polar and more volatile derivative. While specific GC methods for this compound are not prominent in the literature, the technique is valuable for monitoring reaction progress or detecting trace volatile impurities from the synthetic process. When coupled with a mass spectrometer (GC-MS), it provides a robust method for the identification of these volatile components. mmu.ac.uk

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and sensitive quantification of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its structure and concentration.

Spectrofluorimetry for Sensitive Detection and Quantification

Spectrofluorimetry is a highly sensitive analytical technique based on the fluorescence properties of a molecule. The quinoline ring system is known to be fluorescent, and this intrinsic property can be exploited for detection and quantification. researchgate.net The methoxy (B1213986) group on the quinoline ring can further enhance this fluorescence. researchgate.net

Studies on the related compound 6-methoxyquinoline (B18371) show that it exhibits two emission bands, with the specific wavelengths and intensities being dependent on the solvent used. researchgate.net This sensitivity to the local environment allows spectrofluorimetry to be a powerful tool. For this compound, the technique would involve exciting the molecule at a specific wavelength in the UV range and measuring the emitted light at a longer wavelength. This method offers significantly lower detection limits compared to UV-Vis absorption spectroscopy, making it ideal for trace-level quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be used in concert to confirm its structure.